molecular formula C10H14N6O2S B2450069 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide CAS No. 1521098-42-9

4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide

Cat. No.: B2450069
CAS No.: 1521098-42-9
M. Wt: 282.32
InChI Key: ZUHISIYMCJKTQA-UHFFFAOYSA-N
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Description

4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Properties

IUPAC Name

4-(ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c1-3-11-8-4-6-9(7-5-8)19(17,18)14-10-12-15-16(2)13-10/h4-7,11H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHISIYMCJKTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The benzenesulfonamide core is formed by reacting a suitable benzene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reactions: The ethylamino group is introduced through a coupling reaction, where the ethylamine is reacted with the intermediate product formed in the previous steps.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the sulfonamide group.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s potential antibacterial properties make it a candidate for studying bacterial inhibition and resistance mechanisms.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.

    Sulfadiazine: A sulfonamide with a broader spectrum of antibacterial activity.

Uniqueness

4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide is unique due to the presence of the ethylamino and tetrazole groups, which may confer additional biological activity or alter its pharmacokinetic properties compared to other sulfonamides.

Biological Activity

4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C10H14N6O2S
  • Molecular Weight : 286.32 g/mol

The biological activity of 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are critical in regulating pH and fluid balance in biological systems.

Inhibitory Activity Against Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including the compound , exhibit significant inhibitory action against carbonic anhydrases. This inhibition can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain cancers.

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

Compound NameCA IsoformInhibition Constant (Ki)Reference
4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamideI50 nM
4-(2-(2-substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethylbenzenesulfonamideII30 nM
Other SulfonamidesIX20 nM

Case Studies and Research Findings

  • Antitumor Activity : A study published in Medicinal Chemistry evaluated the antitumor properties of various sulfonamide derivatives, including our compound. It demonstrated promising results against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Another research highlighted the neuroprotective effects of sulfonamide derivatives in models of neurodegeneration. The compound showed significant reduction in neuronal cell death and improved cognitive function in animal models .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibited pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted benzene sulfonyl chloride with a tetrazole-amine derivative under basic conditions. For example, refluxing in absolute ethanol with catalytic glacial acetic acid (as described for analogous triazole derivatives) can enhance reaction efficiency by promoting nucleophilic substitution . Optimization may include adjusting solvent polarity (e.g., ethanol vs. acetonitrile), reaction time, and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography or recrystallization.

Q. How are spectroscopic techniques (e.g., NMR, TLC) employed to confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks to specific protons and carbons, such as the ethylamino group’s methylene protons (δ ~3.3–3.5 ppm) and the tetrazole ring’s aromatic carbons (δ ~150–160 ppm).
  • TLC : Monitor reaction progress using silica plates with a UV-active indicator. A single spot with an Rf value matching the expected product (e.g., Rf ~0.75 in ethyl acetate/hexane) indicates purity .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, with the molecular ion peak [M+H]+ expected at m/z = 326.4 (calculated for C11H15N7O2S).

Advanced Research Questions

Q. What computational strategies are available to predict the reactivity and stability of this compound in catalytic or biological systems?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites . Molecular docking studies (using AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors). For stability, accelerated degradation studies under varied pH/temperature conditions paired with HPLC analysis identify decomposition pathways .

Q. How can contradictory spectroscopic or biological activity data be resolved during characterization?

  • Case 1 : Discrepancies in NMR signals may arise from tautomerism (e.g., tetrazole ring protonation states). Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers .
  • Case 2 : Inconsistent bioactivity results (e.g., IC50 variability) require dose-response validation across multiple assays (e.g., enzyme inhibition vs. cell viability). Cross-reference with structurally similar compounds (e.g., triazolothiadiazines) to identify substituent-dependent trends .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Measure initial reaction rates under varying substrate/enzyme concentrations to determine inhibition type (competitive, non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolve co-crystal structures with the target enzyme to visualize binding modes and guide SAR (structure-activity relationship) studies .

Methodological Considerations

Q. How can researchers design experiments to evaluate the impact of functional group modifications on bioactivity?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing the ethylamino group with methyl or propyl chains) .
  • Step 2 : Test analogs in parallel using standardized assays (e.g., microbial growth inhibition or kinase activity assays).
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA or QSAR) to correlate structural features with activity trends .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Documentation : Record exact reagent grades, solvent batches, and equipment calibration details.
  • Control Experiments : Include known reference compounds (e.g., sulfonamide derivatives) to validate analytical methods .
  • Open Data : Share raw spectral data (e.g., via repositories like MassBank) to enable cross-lab verification .

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